3-piridincarbonitrilos

3-Pyridinecarbonitriles, also known as pyridin-3-yl cyanides, are a class of organic compounds with the general formula NC-C(=NR)Py, where Py represents a pyridine ring. These compounds are important intermediates in various synthetic reactions due to their ability to form stable carbon-nitrogen bonds and their structural flexibility. They are commonly used as precursors for synthesizing other heterocyclic compounds such as pyrazoles, imidazoles, and triazoles through coupling reactions.

The preparation of 3-pyridinecarbonitriles typically involves the nucleophilic substitution reaction of pyridine with sodium cyanide in an aprotic solvent. These compounds exhibit a moderate reactivity towards nucleophiles due to the electron-withdrawing nature of the cyano group, which can be utilized in various functionalization strategies.

In pharmaceutical and material science applications, 3-pyridinecarbonitriles have shown potential as precursors for drug intermediates and as building blocks for developing new materials with specific properties. Their unique structure makes them valuable in both academic research and industrial processes, contributing to the advancement of organic synthesis techniques.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

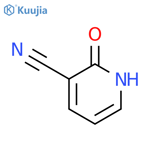

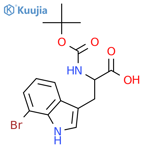

|

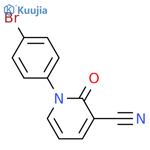

3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone | 929000-74-8 | C12H7FN2O |

|

1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 929000-84-0 | C12H7BrN2O |

|

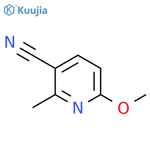

6-Methoxy-2-methylpyridine-3-carbonitrile | 105277-11-0 | C8H8N2O |

|

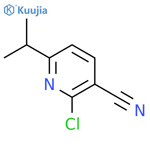

2-Chloro-6-isopropylnicotinonitrile | 108244-44-6 | C9H9ClN2 |

|

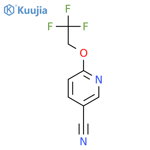

6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile | 159981-18-7 | C8H5N2OF3 |

|

2-oxo-1H-pyridine-3-carbonitrile | 20577-27-9 | C6H4N2O |

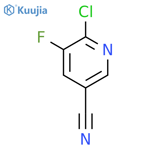

|

6-Chloro-5-fluoronicotinonitrile | 1020253-14-8 | C6H2ClFN2 |

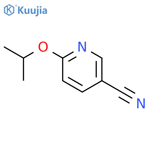

|

6-Isopropoxynicotinonitrile | 195140-86-4 | C9H10N2O |

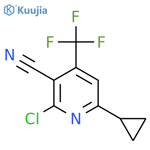

|

2-Chloro-6-cyclopropyl-4-(trifluoromethyl)-nicotinonitrile | 478049-48-8 | C10H6N2F3Cl |

|

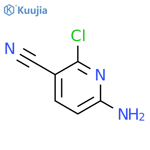

6-amino-2-chloropyridine-3-carbonitrile | 53554-20-4 | C6H4N3Cl |

Literatura Relacionada

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547

-

Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419

-

4. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918

-

5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

Fornecedores recomendados

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados

-

-

-

-

-

Boc-7-Bromo-L-tryptophan Cas No: 612484-55-6

Boc-7-Bromo-L-tryptophan Cas No: 612484-55-6